Diformyldapsone
Description
Properties
IUPAC Name |
N-[4-(4-formamidophenyl)sulfonylphenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-9-15-11-1-5-13(6-2-11)21(19,20)14-7-3-12(4-8-14)16-10-18/h1-10H,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWADDNUCMOPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=O)S(=O)(=O)C2=CC=C(C=C2)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218079 | |
| Record name | Diformyl dapsone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6784-25-4 | |
| Record name | N,N′-(Sulfonyldi-4,1-phenylene)bis[formamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6784-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diformyl dapsone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006784254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diformyldapsone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diformyl dapsone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIFORMYLDAPSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF8F6OBI8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Formylation of Dapsone
The most widely documented method involves the formylation of dapsone (4,4’-diaminodiphenyl sulfone). This two-step process introduces formyl groups to both aromatic amine moieties:
-
Reagents and Conditions :
-
Formylating agents : Formic acid (HCOOH), acetic formic anhydride, or formyl chloride.
-
Catalysts : Acidic or basic conditions, depending on the agent. For example, formic acid may require sulfuric acid as a catalyst, while formyl chloride reacts in the presence of a base (e.g., pyridine) to neutralize HCl byproducts.
-
-
Mechanism :
-
Dissolve dapsone (10 mmol) in anhydrous ethyl acetate.
-
Add formic acid (22 mmol) and sulfuric acid (0.5 mmol) as a catalyst.
-
Reflux at 80°C for 6–8 hours.
-
Cool the mixture, precipitate the product, and purify via recrystallization.
Direct Synthesis from Dichlorodiphenyl Sulfone
An alternative route bypasses dapsone by starting with dichlorodiphenyl sulfone (DCPS):
-
Amination :
-
In Situ Formylation :
Advantages :
Optimization and Challenges
Solvent Selection
Temperature and Time
Catalysts
-
Sulfuric acid : Accelerates formic acid–mediated reactions but may cause sulfonation side reactions.
-
Pyridine : Neutralizes HCl in formyl chloride reactions, improving yields.
Purification and Characterization
Recrystallization
Chromatographic Methods
Analytical Confirmation
Comparative Data Table
| Method | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Formylation of Dapsone | Dapsone | HCOOH, H₂SO₄ | 75–80 | 98 | |
| Direct Synthesis | DCPS | NH₃, HCOOH | 85–90 | 95 | |
| Formyl Chloride Route | Dapsone | ClCHO, Pyridine | 70–75 | 97 |
Industrial and Regulatory Considerations
Scalability
Regulatory Compliance
-
ICH Guidelines : Require residual solvent analysis (e.g., ethyl acetate ≤5,000 ppm).
-
FDA Submissions : this compound is included in ANDA filings as a degradation product and reference standard.
Emerging Techniques and Research Gaps
Green Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions: Diformyldapsone can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride.
Substitution: The formyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Dicarboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diformyldapsone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diformyldapsone is likely similar to that of dapsone, given its structural similarity. Dapsone exerts its effects by inhibiting the synthesis of dihydrofolic acid in bacteria, thereby preventing bacterial growth. This is achieved through competition with para-aminobenzoic acid for the active site of the enzyme dihydropteroate synthetase. Additionally, dapsone has anti-inflammatory properties, which are thought to be mediated by its ability to inhibit the production of reactive oxygen species and reduce the activity of inflammatory cells.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Pharmacodynamic Comparisons
Table 1: Structural and Activity Comparison of Sulfone Derivatives
IC₅₀ values represent inhibitory concentrations against *P. carinii dihydropteroate synthetase (DHPS) .
†Calculated from -log IC₅₀ values in . Lower IC₅₀ indicates higher potency.
‡Dapsone’s higher IC₅₀ reflects reduced DHPS inhibition compared to this compound .
Key Structural Insights :
- This compound vs.
Functional Efficacy in Malaria Treatment
Table 2: Clinical Efficacy of Sulfone-Pyrimethamine Combinations
Biological Activity
Diformyldapsone (DFD) is a derivative of dapsone, a sulfone antibiotic primarily used in the treatment of leprosy and dermatitis herpetiformis. DFD has gained attention for its potential biological activities, particularly in the context of malaria suppression and other therapeutic applications. This article reviews the biological activity of DFD, highlighting relevant research findings, case studies, and data tables.
Overview of this compound
This compound is synthesized from dapsone and exhibits a modified pharmacological profile. It has been studied for its efficacy in chemosuppression against malaria, particularly in regions where chloroquine resistance is prevalent. The compound's mechanism involves inhibition of folate synthesis in Plasmodium species, which are responsible for malaria.
1. Chemosuppressive Efficacy Against Malaria
A significant study conducted in Thailand assessed the efficacy of DFD in combination with pyrimethamine (Py) for suppressing both Plasmodium falciparum and Plasmodium vivax parasitemias. The study involved 659 Thai villagers randomized into five treatment groups:
| Treatment Group | Efficacy Against P. falciparum | Efficacy Against P. vivax |
|---|---|---|
| DFD-Py | >4-fold reduction | ~3-fold reduction |
| DDS-Py | Comparable to DFD-Py | Comparable to DFD-Py |
| DFD alone | Moderately effective | Not specified |
| Py alone | No significant difference | No significant difference |
| Placebo | Baseline | Baseline |
The results indicated that the combination of DFD-Py was effective in reducing parasitemia levels significantly, although it was not superior to the dapsone-pyrimethamine combination for P. falciparum suppression .
Case Study: Malaria Control in Thailand
In a field trial involving 593 participants over 26 weeks, the combination therapy using DFD demonstrated significant reductions in malaria parasitemia. Participants receiving DFD-Py experienced fewer adverse effects compared to those on other regimens, suggesting a favorable safety profile .
This study highlights the potential of DFD as a viable option for malaria control, particularly in regions with drug-resistant strains.
This compound's primary mechanism involves inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in parasites. This action disrupts nucleic acid synthesis and ultimately leads to parasite death. The compound's pharmacokinetics allow for sustained levels in the bloodstream, enhancing its efficacy against parasitic infections.
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for producing diformyldapsone (DFD), and how can impurities be minimized during synthesis?
- Methodological Answer : DFD synthesis typically involves formylation of dapsone (4,4'-diaminodiphenyl sulfone) using formic acid or acetic-formic anhydride under controlled conditions. To minimize impurities, researchers should employ high-performance liquid chromatography (HPLC) for purity assessment and optimize reaction parameters (e.g., temperature, stoichiometry) via factorial design experiments. Spectroscopic techniques (NMR, IR) are critical for structural confirmation .
Q. How should researchers design in vitro assays to evaluate DFD’s antimalarial efficacy while controlling for cytotoxicity?
- Methodological Answer : Use standardized Plasmodium falciparum cultures (e.g., chloroquine-resistant strains) with synchronized parasite stages. Assess IC50 values via fluorescence-based assays (e.g., SYBR Green I). Concurrently, perform cytotoxicity assays on human erythrocytes or hepatic cell lines (e.g., HepG2) to differentiate parasiticidal activity from host cell damage. Normalize results against dapsone and control compounds to establish comparative efficacy .
Q. What are the critical pharmacokinetic parameters to assess in preliminary DFD toxicity studies?
- Methodological Answer : Focus on bioavailability, half-life, and metabolite profiling using LC-MS/MS. Monitor hematological parameters (e.g., hemoglobin, reticulocyte count) in animal models to detect early signs of hemolytic toxicity. Dose-ranging studies in rodents (short-term) and non-human primates (long-term) are recommended to identify thresholds for adverse effects .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for DFD against drug-resistant malaria?
- Methodological Answer : Discrepancies may arise due to host metabolism, protein binding, or parasite heterogeneity. Use physiologically based pharmacokinetic (PBPK) modeling to simulate drug distribution in human tissues. Validate with ex vivo assays using infected erythrocytes from clinical isolates. Cross-reference in vitro IC50 with in vivo parasitemia reduction rates in murine models, adjusting for immune system interactions .
Q. What experimental strategies can elucidate the molecular mechanism of DFD-induced hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals?
- Methodological Answer : Conduct redox profiling in G6PD-deficient erythrocytes using flow cytometry to measure reactive oxygen species (ROS) and glutathione depletion. Compare with wild-type cells exposed to DFD and its metabolites (e.g., hydroxylamine derivatives). Employ genetic knock-in models or CRISPR-edited cell lines to isolate G6PD’s role in toxicity pathways .
Q. How should longitudinal studies be designed to assess DFD’s potential for inducing antimicrobial resistance in Plasmodium populations?
- Methodological Answer : Use continuous in vitro pressure assays with sub-therapeutic DFD concentrations over 6–12 months. Perform whole-genome sequencing of resistant parasites to identify mutations in putative targets (e.g., dihydrofolate reductase). Validate findings in vivo using humanized mouse models and clinical isolates from DFD-treated patients .
Q. What statistical approaches are optimal for analyzing synergistic effects between DFD and partner drugs (e.g., chloroquine) in combination therapy trials?
- Methodological Answer : Apply the Bliss independence model or Chou-Talalay combination index (CI) to quantify synergy. Use fractional inhibitory concentration (FIC) assays and dose-response matrix designs. For clinical data, Bayesian hierarchical models can account for inter-patient variability and covariates like parasite load and immune status .
Methodological Considerations for Data Analysis
Q. How can researchers address variability in DFD metabolite quantification across different analytical platforms?
- Methodological Answer : Standardize metabolite extraction protocols (e.g., solid-phase extraction) and validate using certified reference materials. Cross-calibrate LC-MS/MS systems with internal standards (e.g., deuterated DFD). Perform inter-laboratory reproducibility studies and report coefficients of variation (CV) for critical metabolites .
Q. What frameworks are recommended for integrating multi-omics data (e.g., proteomics, metabolomics) to study DFD’s mode of action?
- Methodological Answer : Use systems biology tools like weighted gene co-expression network analysis (WGCNA) or pathway enrichment analysis (KEGG, Reactome). Combine with machine learning (e.g., random forests) to prioritize candidate pathways. Public repositories like MetaboLights or PRIDE should be leveraged for data sharing and validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
